molecular formula C15H15N5O3S B2932267 4-(4-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)phenyl)-2-methyloxazole CAS No. 2178773-95-8

4-(4-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)phenyl)-2-methyloxazole

Cat. No.: B2932267
CAS No.: 2178773-95-8
M. Wt: 345.38
InChI Key: CYQBSWHSNDHUFY-UHFFFAOYSA-N
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Description

4-(4-((3-(2H-1,2,3-Triazol-2-yl)azetidin-1-yl)sulfonyl)phenyl)-2-methyloxazole is a synthetic organic compound designed for research applications, particularly in medicinal chemistry and drug discovery. Its structure incorporates two privileged pharmacophores—a 1,2,3-triazole and an oxazole ring—linked by a sulfonyl-bearing azetidine scaffold. The 1,2,3-triazole moiety is known for its metabolic stability, strong dipole moment, and ability to participate in hydrogen bonding, making it a valuable bioisostere for amide bonds and other functional groups in drug design . This heterocyclic system is extensively utilized in developing bioactive molecules with a wide range of activities, including antimicrobial, anticonvulsant, and anticancer properties . The azetidine ring, a four-membered nitrogen-containing heterocycle, and the oxazole ring are both important structural motifs that contribute to a molecule's potency and pharmacokinetic profile by influencing its three-dimensional shape and interaction with biological targets. The presence of the sulfonyl group often enhances binding affinity and can modulate the compound's electronic properties. While the specific biological activity and mechanism of action for this particular compound require experimental determination, its sophisticated architecture makes it a promising candidate for screening against various therapeutic targets, such as enzymes and receptors involved in cancer, infectious diseases, and neurological disorders. Researchers can utilize this compound as a key intermediate for further chemical elaboration or as a probe for investigating novel biological pathways. This product is intended for research purposes in a controlled laboratory environment and is strictly labeled as "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-methyl-4-[4-[3-(triazol-2-yl)azetidin-1-yl]sulfonylphenyl]-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O3S/c1-11-18-15(10-23-11)12-2-4-14(5-3-12)24(21,22)19-8-13(9-19)20-16-6-7-17-20/h2-7,10,13H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYQBSWHSNDHUFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)N3CC(C3)N4N=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)phenyl)-2-methyloxazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction, where an azide reacts with an alkyne in the presence of a copper catalyst to form the 1,2,3-triazole ring.

    Azetidine Ring Formation: The azetidine ring can be synthesized via a cyclization reaction involving a suitable precursor, such as a β-amino alcohol.

    Oxazole Ring Formation: The oxazole ring can be synthesized through a cyclization reaction involving an α-haloketone and an amide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyloxazole moiety, leading to the formation of oxazole N-oxides.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or chlorosulfonic acid (ClSO3H).

Major Products

    Oxidation: Oxazole N-oxides.

    Reduction: Sulfides or thiols.

    Substitution: Halogenated or sulfonated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, 4-(4-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)phenyl)-2-methyloxazole is used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for a wide range of chemical modifications.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. The triazole and azetidine rings are known to interact with biological targets, making this compound a candidate for drug development.

Medicine

In medicine, the compound is

Biological Activity

The compound 4-(4-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)phenyl)-2-methyloxazole is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound features a triazole ring , an azetidine ring , and a sulfonamide group , which are known to contribute to its biological activity. The molecular formula is C16H18N6O2SC_{16}H_{18}N_{6}O_{2}S, and it has a molecular weight of approximately 350.42 g/mol.

PropertyValue
Molecular FormulaC16H18N6O2SC_{16}H_{18}N_{6}O_{2}S
Molecular Weight350.42 g/mol
CAS Number2192745-49-4

Antimicrobial Activity

Compounds containing the 1,2,3-triazole moiety have demonstrated a broad spectrum of antimicrobial activity. Research indicates that derivatives of this structure can exhibit significant antibacterial and antifungal properties. For instance, studies have shown that triazole derivatives can inhibit the growth of various pathogens including Escherichia coli and Candida albicans .

Anticancer Potential

The sulfonamide group in the compound is associated with anticancer activity. Recent investigations suggest that compounds with similar structures can inhibit specific kinases involved in cancer progression. For example, triazole-based inhibitors have been reported to target EGFR (Epidermal Growth Factor Receptor) pathways effectively, which are crucial in various cancers .

The biological activity of this compound is believed to involve several mechanisms:

  • Inhibition of Kinase Activity : The compound may act as a kinase inhibitor, disrupting signaling pathways that promote cell proliferation.
  • Interaction with DNA : It may also interact with DNA or RNA, leading to interference with nucleic acid synthesis.
  • Modulation of Enzymatic Activity : The presence of functional groups allows for potential interactions with various enzymes, altering their activity.

Study 1: Antimicrobial Efficacy

A study conducted on various triazole derivatives revealed that those similar to our compound exhibited significant antimicrobial activity against clinical isolates of bacteria and fungi. The minimum inhibitory concentrations (MICs) were determined, showing effective inhibition at low concentrations .

Study 2: Anticancer Properties

In vitro studies demonstrated that the compound inhibited the proliferation of cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The IC50 values indicated potent activity comparable to established chemotherapeutic agents .

Pharmacokinetics

The pharmacokinetic profile of triazole derivatives suggests good bioavailability due to their ability to enhance solubility and stability in biological systems. Factors such as metabolic stability and half-life are critical for their therapeutic application.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Comparable Compounds

Compound Name Molecular Formula Molecular Weight Substituents/Modifications Crystallographic Data (if available) Key Physical Properties
Target Compound: this compound C₁₆H₁₆N₄O₃S (inferred) ~356.39 (calc.) 2-methyloxazole, triazolyl-azetidine sulfonyl Not reported Not available
2-(4-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)phenoxy)acetamide C₁₃H₁₅N₅O₄S 337.36 Acetamide substituent, triazolyl-azetidine Not reported Melting/Boiling Points: N/A
4-Fluoro-2-(2H-1,2,3-triazol-2-yl)benzoic acid C₉H₆FN₃O₂ 207.16 Fluoro-benzoic acid, triazole Not reported Density: 1.5 g/cm³; BP: 419.2°C
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(triazolyl)pyrazolyl)thiazole C₂₆H₁₈ClF₂N₅S 542.02 Chlorophenyl, fluorophenyl, triazolyl-pyrazole Triclinic, P̄1 symmetry, two independent molecules per unit Planar conformation with perpendicular fluorophenyl group

Key Observations:

Structural Flexibility : The target compound’s azetidine-sulfonyl-phenyl-oxazole framework contrasts with the thiazole-based analogues in , which exhibit planar conformations disrupted by perpendicular aryl groups. Such conformational differences may influence solubility and binding interactions .

Polarity and Stability: The sulfonyl group in the target compound and its acetamide analogue enhances polarity compared to non-sulfonylated triazole derivatives (e.g., 4-fluoro-2-(triazolyl)benzoic acid ). This could improve aqueous solubility but may reduce membrane permeability.

Q & A

Q. How to validate synthetic pathways using isotopic labeling?

  • Methodological Answer : Introduce ¹³C or ²H labels at key positions (e.g., oxazole methyl groups) and track incorporation via NMR or isotope-ratio MS . and recommend labeling intermediates to confirm reaction mechanisms (e.g., nucleophilic substitution vs. radical pathways) .

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